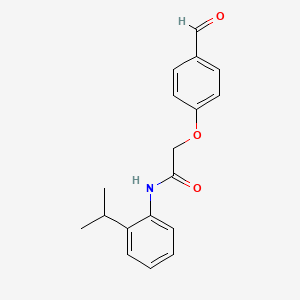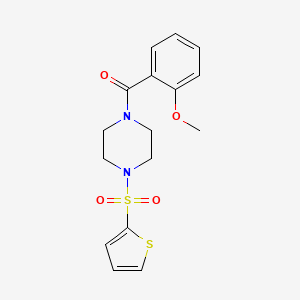
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as TNP-470, is a synthetic analog of fumagillin. It is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is essential for tumor growth and metastasis. TNP-470 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases.
Mechanism of Action
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-angiogenic effects by inhibiting the activity of endothelial cell-specific receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in angiogenesis.
Biochemical and Physiological Effects:
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of endothelial cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool. It is a potent and selective inhibitor of angiogenesis, which makes it an ideal tool for studying the role of angiogenesis in various diseases. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several limitations as a research tool. It is a complex molecule that requires specialized synthesis methods, which can be time-consuming and expensive. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
Despite its potential as a therapeutic agent, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has not been approved for clinical use due to its toxicity and poor pharmacokinetics. Future research should focus on developing more potent and selective analogs of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione that have improved pharmacokinetics and safety profiles. Another future direction is to explore the use of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer agents to enhance its efficacy and minimize its toxicity. Finally, future research should focus on identifying biomarkers that can predict the response to 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-angiogenic agents, which can help personalize cancer treatment and improve patient outcomes.
Synthesis Methods
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized by a multi-step process involving the condensation of fumagillin with various substituted thiadiazoles. One of the most commonly used methods involves the reaction of fumagillin with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with nitric acid to form 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and colon cancer cells. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-tumor effects by inhibiting angiogenesis, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-2-3-10-14-15-13(22-10)16-11(18)8-5-4-7(17(20)21)6-9(8)12(16)19/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLVABOSRYERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)